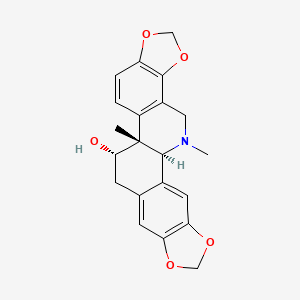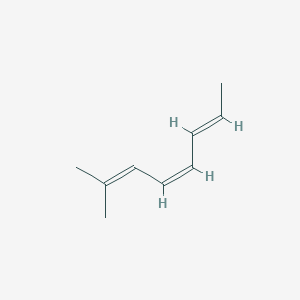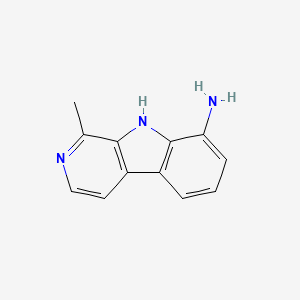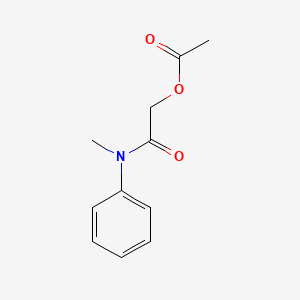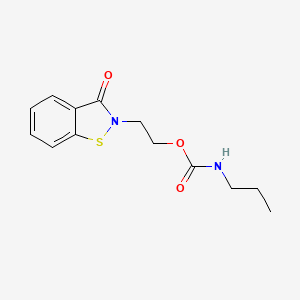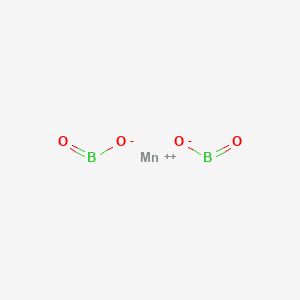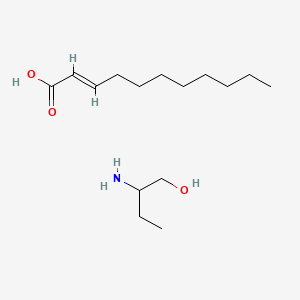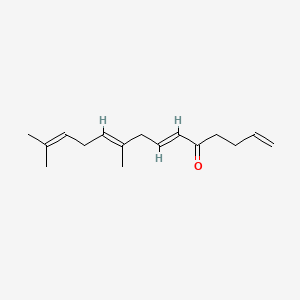
1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl- is an organic compound with the molecular formula C16H24O It is characterized by its unique structure, which includes multiple double bonds and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl- typically involves the use of organic synthesis techniques. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by a series of dehydration and reduction reactions to form the desired compound. The reaction conditions often require the use of catalysts, such as acids or bases, to facilitate the formation of the double bonds and the ketone group.
Industrial Production Methods
In an industrial setting, the production of 1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl- may involve large-scale organic synthesis processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, or reduce the double bonds to single bonds.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects on biological systems.
Medicine: Research is conducted to explore its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions. The exact pathways and targets depend on the specific context of its use and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,6,9,12-Tetradecatetraen-5-one: Lacks the 9,13-dimethyl groups, resulting in different chemical properties and reactivity.
1,6,9,12-Tetradecatetraen-5-ol: Contains an alcohol group instead of a ketone, leading to different reactivity and applications.
1,6,9,12-Tetradecatetraen-5-al:
Uniqueness
1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl- is unique due to its specific arrangement of double bonds and the presence of the 9,13-dimethyl groups. These structural features contribute to its distinct chemical properties and make it a valuable compound for various research applications.
Propiedades
Número CAS |
72927-82-3 |
|---|---|
Fórmula molecular |
C16H24O |
Peso molecular |
232.36 g/mol |
Nombre IUPAC |
(6E,9E)-9,13-dimethyltetradeca-1,6,9,12-tetraen-5-one |
InChI |
InChI=1S/C16H24O/c1-5-6-12-16(17)13-8-11-15(4)10-7-9-14(2)3/h5,8-10,13H,1,6-7,11-12H2,2-4H3/b13-8+,15-10+ |
Clave InChI |
CDQMGJIMWCZPBY-LFLKHMTOSA-N |
SMILES isomérico |
CC(=CC/C=C(\C)/C/C=C/C(=O)CCC=C)C |
SMILES canónico |
CC(=CCC=C(C)CC=CC(=O)CCC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



